2,4-Dichloro-6-isopropyl-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one
Overview
Description
2,4-Dichloro-6-isopropyl-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one is a chemical compound with the molecular formula C9H9Cl2N3O. It is a yellow to brown solid with a molecular weight of 246.1 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-isopropyl-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one typically involves multiple steps, starting with the appropriate precursors. One common synthetic route includes the reaction of isopropylamine with a suitable pyrimidinone derivative under controlled conditions. The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-isopropyl-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
2,4-Dichloro-6-isopropyl-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one has several scientific research applications, including:
Chemistry: : It can be used as a building block for the synthesis of more complex organic compounds.
Biology: : The compound may serve as a probe or inhibitor in biological studies to understand cellular processes.
Industry: : The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,4-Dichloro-6-isopropyl-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2,4-Dichloro-6-isopropyl-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one is similar to other pyrrolopyrimidinone derivatives, such as 6-Benzyl-2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one. The presence of the isopropyl group distinguishes it from other compounds in this class, potentially affecting its reactivity and biological activity.
List of Similar Compounds
6-Benzyl-2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one
tert-Butyl 2,4-dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate
Biological Activity
2,4-Dichloro-6-isopropyl-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly its role as a kinase inhibitor and its implications in cancer therapy.
- Molecular Formula: C9H9Cl2N3O
- Molecular Weight: 246.0933 g/mol
- CAS Number: 1079649-94-7
- SMILES Representation: CC(N1Cc2c(C1=O)nc(nc2Cl)Cl)
The compound exhibits inhibitory activity against various kinases, particularly focusing on Focal Adhesion Kinase (FAK) and Pyk2. These kinases are involved in cellular signaling pathways that regulate cell proliferation, migration, and survival. Inhibition of these targets can lead to reduced tumor growth and metastasis.
Table 1: Summary of Biological Activities
Activity Type | Target Kinase | IC50 Value (nM) | Reference |
---|---|---|---|
FAK Inhibition | FAK/Pyk2 | Not specified | |
Anti-proliferative Activity | Cancer Cell Lines | Not specified | |
Anti-invasive Activity | Various Tumors | Not specified |
Case Studies
- FAK Inhibition in Cancer Treatment
- A study highlighted the effectiveness of pyrrolo[3,4-d]pyrimidine derivatives in inhibiting FAK, which is crucial for cancer cell motility and invasion. The derivatives showed promising results in reducing tumor size in xenograft models.
- Selectivity and Potency
- Recent research demonstrated that compounds similar to this compound exhibited selective inhibition against PI5P4Kγ with low nanomolar potency. This selectivity is critical for minimizing off-target effects during treatment.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various structural modifications. For instance, the presence of chlorine atoms and the isopropyl group significantly enhance its potency against target kinases.
Table 2: Structure-Activity Relationship Insights
Modification | Effect on Activity |
---|---|
Addition of Chlorine | Increased potency |
Isopropyl Group Presence | Enhanced selectivity |
Alteration of Heterocyclic Ring | Variable impact on kinase binding |
Properties
IUPAC Name |
2,4-dichloro-6-propan-2-yl-5H-pyrrolo[3,4-d]pyrimidin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N3O/c1-4(2)14-3-5-6(8(14)15)12-9(11)13-7(5)10/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGWWEPZXHVQSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC2=C(C1=O)N=C(N=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90726848 | |
Record name | 2,4-Dichloro-6-(propan-2-yl)-5,6-dihydro-7H-pyrrolo[3,4-d]pyrimidin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90726848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1079649-94-7 | |
Record name | 2,4-Dichloro-6-(propan-2-yl)-5,6-dihydro-7H-pyrrolo[3,4-d]pyrimidin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90726848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dichloro-6-(propan-2-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-7-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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